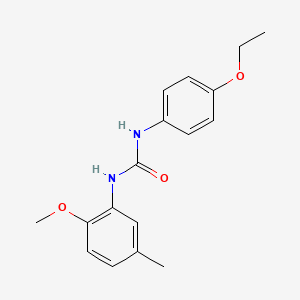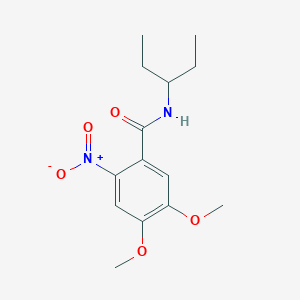![molecular formula C16H19NO3S B5805771 [(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)
[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid, also known as MPQTA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of [(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid is not fully understood. However, it has been proposed that the compound acts by modulating various signaling pathways in cells. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. It has also been found to activate the Nrf2 signaling pathway, which is involved in antioxidant defense. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of various genes.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. It has also been found to exhibit a range of biological activities, which makes it a versatile tool for studying various cellular processes. However, there are also some limitations to using this compound in lab experiments. The compound has not been extensively tested for its toxicity, which could limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which could make it difficult to interpret the results of certain experiments.
Zukünftige Richtungen
There are several future directions for research on [(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid. One area of research could be to further elucidate the mechanism of action of the compound. This could involve studying the effects of this compound on various signaling pathways and gene expression. Another area of research could be to study the toxicity of this compound in more detail. This could involve conducting animal studies to determine the maximum tolerated dose of the compound. In addition, further studies could be conducted to investigate the potential applications of this compound in various disease models.
Synthesemethoden
The synthesis of [(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been reported in the literature. The compound is synthesized by reacting 6-methoxy-2-methyl-3-propylquinoline-4-thiol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide. The product is obtained in good yields and can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities such as anti-inflammatory, antioxidant, and anticancer activities. This compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Eigenschaften
IUPAC Name |
2-(6-methoxy-2-methyl-3-propylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-5-12-10(2)17-14-7-6-11(20-3)8-13(14)16(12)21-9-15(18)19/h6-8H,4-5,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZPCVGNHNLGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1SCC(=O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)

![4-{2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5805741.png)


![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)

![3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B5805777.png)
![methyl 1-[(benzylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5805792.png)